molecular formula C7H6BrNO3 B1342546 (2-Bromo-5-nitrophenyl)methanol CAS No. 332883-48-4

(2-Bromo-5-nitrophenyl)methanol

Cat. No. B1342546
M. Wt: 232.03 g/mol
InChI Key: RICWXZLVFWSRDQ-UHFFFAOYSA-N
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Description

The compound "(2-Bromo-5-nitrophenyl)methanol" is a brominated and nitrated aromatic compound with a methanol functional group. This structure is related to various research studies that explore the reactivity of bromo- and nitro- substituted compounds, particularly in the presence of nucleophiles in methanol . These studies provide insights into the chemical behavior of such compounds, which can be crucial for applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of bromo- and nitro-substituted compounds, similar to "(2-Bromo-5-nitrophenyl)methanol," often involves reactions with nucleophiles. For instance, nitrobromostyrenes react with methoxide and thiophenoxide ions in methanol, leading to various products depending on the isomer and the nucleophile involved . Additionally, the decomposition of geminal bromonitroalkanes in aqueous base can yield a range of products, including 2-bromo-2-nitroethanol as a reactive intermediate . These studies suggest that the synthesis of "(2-Bromo-5-nitrophenyl)methanol" could involve similar pathways, with careful control of reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, such as the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, which exhibits a dihedral angle between the nitroaniline and hydroxyphenyl groups . This indicates that "(2-Bromo-5-nitrophenyl)methanol" would also have a defined geometry influenced by the substituents on the aromatic ring, which can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of bromo- and nitro-substituted compounds are diverse. For example, reactions of β-bromo-β-nitrostyrenes with triphenylphosphine in methanol can lead to rearranged benzylideneaminomethylphosphonium salts among other products . The kinetics of reactions of 2-bromo-3-nitro-5-X-thiophens with substituted anilines in methanol have also been measured, providing insights into the reactivity of such compounds . These findings suggest that "(2-Bromo-5-nitrophenyl)methanol" could participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2-Bromo-5-nitrophenyl)methanol" can be inferred from related studies. For instance, the solubility in methanol and the potential for hydrogen bonding are important characteristics that can be deduced from the crystal structure analysis . The reactivity of the nitro group and the bromine atom in the presence of nucleophiles is a key chemical property that has been extensively studied . These properties are essential for understanding the behavior of the compound in various environments and for predicting its stability and reactivity.

Relevant Case Studies

Case studies involving similar compounds, such as the inhibition of PqsD in Pseudomonas aeruginosa by (2-nitrophenyl)methanol derivatives, demonstrate the potential biomedical applications of these molecules . The structure-activity relationship established in these studies can guide the design of new inhibitors with improved efficacy. Such case studies highlight the importance of understanding the detailed chemistry of "(2-Bromo-5-nitrophenyl)methanol" and related compounds for their application in drug discovery and development.

Scientific Research Applications

Kinetic Studies in Organic Chemistry

  • Reactivity and Selectivity Studies : The kinetics of reactions involving compounds like 2-bromo-3-nitro-5-X-thiophens with various substituted anilines in methanol have been studied to understand the principles of reactivity and selectivity in organic chemistry (Consiglio et al., 1981).

  • Hammett Relationship Application : Research has been conducted on the kinetics of debromination reactions of similar compounds, demonstrating the applicability of the Hammett relationship to understand the behavior of these compounds in different chemical environments (Spinelli et al., 1972).

Solvent Effects in Chemical Reactions

  • Influence of Solvent Polarity : Studies on the reaction of 2-bromo-5-nitrothiophene with various nucleophiles in different solvent compositions, like methanol and ethyl acetate mixtures, have provided insights into the role of solvent polarity and its effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Photochemical Reaction Mechanisms

  • Photorelease Studies : Investigations into the photochemical reactions of similar compounds have provided valuable insights into the mechanisms of photorelease processes, which are essential for understanding light-activated chemical reactions (Il'ichev et al., 2004).

Biological Applications

  • Anti-biofilm Activity : Research on derivatives of (2-nitrophenyl)methanol, structurally similar to (2-Bromo-5-nitrophenyl)methanol, has shown promising results in inhibiting key enzymes in the cell-to-cell communication of Pseudomonas aeruginosa, suggesting potential applications in anti-biofilm strategies (Storz et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-bromo-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICWXZLVFWSRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595456
Record name (2-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-nitrophenyl)methanol

CAS RN

332883-48-4
Record name (2-Bromo-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-bromo-5-nitrobenzoic acid (5 g, 20 mmol) at 0° C. was added borane tetrahydrofuran complex (1 M in THF; 200 mL, 200 mmol), and the reaction was stirred at room temperature overnight. The mixture was quenched with 1N aqueous HCl to give the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirring solution of 2-bromo-5-nitrobenzoic acid (1 eq) in tetrahydrofuran (0.4 M) at 0° C. under nitrogen was added BH3/THF (1 M) (1.5 eq). The reaction mixture was stirred at 70° C. for 1 hr and quenched with methanol. The reaction mixture was concentrated in vacuo to afford the product. EI-MS m/z 232 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Lee - 2020 - rucore.libraries.rutgers.edu
All organisms are frequently exposed to endogenous and exogenous sources during their lifetime, some of which cause deleterious reactive oxidants and electrophiles. The oxidants …
Number of citations: 2 rucore.libraries.rutgers.edu
JW Bats, S Schäfer, ASK Hashmi - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 2| February 2006| Pages o666-o667 https://0-doi-org.brum.beds.ac.uk/10.1107/…
Number of citations: 4 scripts.iucr.org

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